Lenacil is a synthetic cyclopentapyrimidine herbicide, derived from uracil (a pyrimidine base found in RNA) []. Developed by DuPont in the 1950s, it was commercially known as Venzar but is no longer under patent []. Lenacil holds significance for its effectiveness in controlling a broad spectrum of weeds in various crops like sugarcane, apples, alfalfa, and peaches []. However, its environmental impact and potential health risks raise concerns about its continued use.
The molecular structure of Lenacil consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, with the formula C13H18N2O2 []. The key feature is the cyclopentapyrimidine ring system, where a uracil molecule is modified with a cyclohexyl group attached at the 3rd position []. This structural modification grants Lenacil its herbicidal properties [].
Lenacil undergoes degradation in the environment primarily through hydrolysis. The process breaks down the cyclopentapyrimidine ring, ultimately forming simpler organic compounds like carbon dioxide and water [].
(Note: Due to commercial confidentiality, the specific chemical equations for Lenacil synthesis are unavailable)
Lenacil acts as a photosynthesis inhibitor in plants. It disrupts the process by interfering with electron transport in Photosystem II, a vital step in converting light energy into chemical energy for plant growth. This disruption ultimately leads to weed death.
Understanding how Lenacil works at the cellular level is crucial for developing effective weed control strategies. Research focuses on Lenacil's impact on plant metabolic pathways, particularly its ability to inhibit fatty acid synthesis [1]. This disrupts essential cell functions and ultimately leads to weed death. Studies investigate Lenacil's effectiveness against specific weed species and explore potential resistance mechanisms [2].
[1] "[Herbicide Resistance in Plants: Physiology, Biochemistry, and Genetics]"() by James D. R. Fryer and David E. Beale (1998)[2] "[Evaluation of Herbicide Resistance in Annual Ryegrass (Lolium Multiflorum) Populations from Argentina]"() by M.C. Burgos et al. (2010)
The environmental impact of herbicides is a major concern. Research investigates Lenacil's persistence in soil and water, its potential for leaching, and its breakdown by microorganisms [3, 4]. This information helps assess the risks of Lenacil contamination and develop strategies for its safe use.
[3] "[Persistence of Herbicides in the Soil]"() by M.A. Khan (2000)[4] "[Microbial Degradation of Hexazinone in Various Soils]"() by Y.A. Domån et al. (1991)
Health Hazard;Environmental Hazard